4-Methoxycarbonylphenyl isothiocyanate
Overview
Description
4-Methoxycarbonylphenyl isothiocyanate, also known as methyl 4-isothiocyanatobenzoate, is an organic compound with the molecular formula C₉H₇NO₂S and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with a methoxycarbonyl group (-COOCH₃) at the para position. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycarbonylphenyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of primary amines with thiophosgene or other sulfur-containing reagents. One common method involves the reaction of 4-aminobenzoic acid methyl ester with thiophosgene under controlled conditions to yield the desired isothiocyanate . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as column chromatography, to achieve high purity levels. The use of sustainable solvents and catalysts is increasingly being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.
Catalysts: Lewis acids or bases may be used to enhance the reaction rates and selectivity.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
4-Methoxycarbonylphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the labeling of biomolecules for detection and analysis in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxycarbonylphenyl isothiocyanate involves the reactivity of the isothiocyanate group with nucleophilic sites in biological molecules. This reactivity allows it to form covalent bonds with amino acids, proteins, and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound may also induce oxidative stress and apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Lacks the methoxycarbonyl group, making it less polar and less reactive towards certain nucleophiles.
4-Fluorophenyl isothiocyanate: Contains a fluorine atom instead of the methoxycarbonyl group, resulting in different electronic properties and reactivity.
4-Methylphenyl isothiocyanate: Has a methyl group instead of the methoxycarbonyl group, affecting its solubility and reactivity .
Uniqueness
4-Methoxycarbonylphenyl isothiocyanate is unique due to the presence of the methoxycarbonyl group, which enhances its solubility in organic solvents and increases its reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
methyl 4-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-2-4-8(5-3-7)10-6-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZODHILGBTPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190094 | |
Record name | 4-Methoxycarbonylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3662-78-0 | |
Record name | 4-Methoxycarbonylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003662780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxycarbonylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-isothiocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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